7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol

Descripción general

Descripción

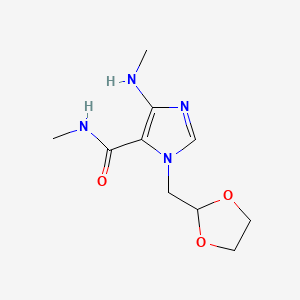

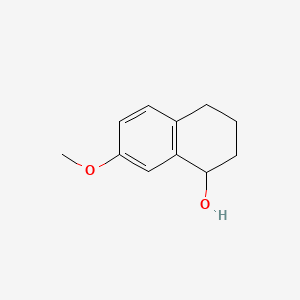

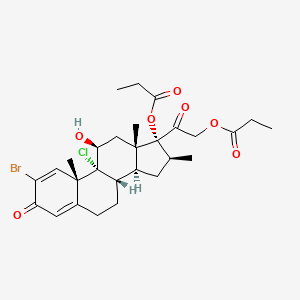

7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol is a chemical compound with the molecular formula C11H14O2 . It has a molecular weight of 178.23 g/mol . The IUPAC name for this compound is 7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14O2/c1-13-9-6-5-8-3-2-4-11(12)10(8)7-9/h5-7,11-12H,2-4H2,1H3 . The compound has a rotatable bond count of 1 . The compound’s complexity, as computed by PubChem, is 170 .Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 29.5 Ų . It has a heavy atom count of 13 . The compound’s formal charge is 0 . The compound is covalently bonded and has a unit count of 1 .Aplicaciones Científicas De Investigación

Stability-Indicating Methods Development

This compound has been used in the development of stability-indicating methods for the determination of Agomelatine and its degradation products . These methods are crucial in ensuring the quality and efficacy of pharmaceutical products.

Pharmaceutical Formulations Analysis

“7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol” has been applied in the analysis of Agomelatine in pharmaceutical formulations . This is important in quality control and assurance in the pharmaceutical industry.

Major Depressive Disorder (MDD) Treatment Research

Research has been conducted to evaluate the clinical efficacy and safety of Agomelatine, which includes “7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol” as an impurity, in improving symptoms in patients with Major Depressive Disorder (MDD) . This provides more scientific evidence for the treatment of depression.

Chronobiologic Rhythms Research

Agomelatine, which includes “7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol” as an impurity, has been studied for its effects on circadian rhythm disruptions in patients with MDD . Understanding these effects can help in the development of more effective therapeutic options for patients.

Propiedades

IUPAC Name |

7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-13-9-6-5-8-3-2-4-11(12)10(8)7-9/h5-7,11-12H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKFNEIYWSQIOLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCCC2O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(Diethylamino)ethoxy]ethyl 2-phenylacetate](/img/structure/B602090.png)

![4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline](/img/structure/B602094.png)